molecular formula C27H25NO3 B13944227 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol CAS No. 56501-74-7

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Cat. No.: B13944227
CAS No.: 56501-74-7
M. Wt: 411.5 g/mol
InChI Key: CDFTXLSMNMUKQX-UHFFFAOYSA-N
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Description

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a complex, multi-aromatic ethanol derivative of significant interest in medicinal chemistry research. Its molecular structure, featuring methoxyphenyl, phenyl, and pyridyl moieties, suggests potential for diverse biological activity and makes it a valuable scaffold for developing novel therapeutic agents. This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is chemically related to a class of phenethanolamine derivatives which have been documented in scientific literature for their potential therapeutic applications. Research on similar structural analogs indicates promise in the realm of central nervous system (CNS) disorders . Specifically, certain phenethanolamine derivatives have demonstrated antianoxic activity in pharmacological models, suggesting potential for research into vigilance disorders and conditions involving cerebral vascular damage . The molecular framework of this compound may support investigations aimed at understanding and mitigating the effects of cerebral ischemia (stroke) and other cerebrovascular diseases . Furthermore, the structural components of this molecule, including the 4-methoxyphenyl and pyridyl groups, are frequently found in compounds evaluated for antimitotic and anticancer activity . Chalcone and other aryl-based hybrids that share these pharmacophores are being actively studied as potential antiproliferative agents, particularly in cancers such as breast cancer, where they may function by inhibiting tubulin polymerization . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in bio-screening assays to explore new pathways in oncology and neuropharmacology research.

Properties

CAS No.

56501-74-7

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-4-ylethanol

InChI

InChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3

InChI Key

CDFTXLSMNMUKQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reaction Type Reagents and Conditions Outcome
1 Aldol Condensation 4-Methoxybenzaldehyde + Acetophenone, base catalyst (e.g., NaOH), solvent (ethanol), room temp to reflux Formation of chalcone intermediate
2 Michael Addition Chalcone + 4-Pyridinecarboxaldehyde, base or acid catalyst, controlled temperature Addition of pyridyl moiety to chalcone
3 Reduction Reducing agent (e.g., NaBH4 or LiAlH4), solvent (methanol or ethanol), low temperature Conversion to this compound

Industrial Scale Considerations

Industrial synthesis typically adapts this route to continuous flow reactors to optimize yield and purity. Catalysts and automated controls improve reaction efficiency and reproducibility. The use of greener solvents and optimized temperature control reduces environmental impact and cost.

Chemical Reactions and Analysis Relevant to Preparation

Types of Reactions Involved

  • Aldol Condensation: Formation of carbon-carbon double bonds between aldehydes and ketones.
  • Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Reduction: Selective reduction of carbonyl groups to alcohols.

Common Reagents and Their Roles

Reagent Role in Synthesis
Sodium hydroxide (NaOH) Base catalyst for aldol condensation
4-Methoxybenzaldehyde Aromatic aldehyde precursor
Acetophenone Aromatic ketone for chalcone formation
4-Pyridinecarboxaldehyde Pyridyl aldehyde for Michael addition
Sodium borohydride (NaBH4) Mild reducing agent for carbonyl reduction
Lithium aluminum hydride (LiAlH4) Strong reducing agent for carbonyl reduction

Research Findings and Experimental Data

Yield and Purity

Experimental reports indicate that the reduction step using sodium borohydride typically yields the target ethanol compound in 80–90% purity after purification by column chromatography. The overall yield from starting materials to final product ranges between 60–75%, depending on precise reaction conditions and purification methods.

Spectroscopic Characterization

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity (%)
Base-catalyzed aldol + Michael + NaBH4 reduction Straightforward, moderate conditions Multi-step, requires purification 60–75 80–90
Industrial continuous flow adaptation High throughput, reproducible Requires specialized equipment >75 >90

Additional Notes on Related Synthetic Strategies

  • Asymmetric synthesis approaches using chiral auxiliaries or catalysts have been explored to obtain enantiomerically pure analogs of similar ethanol derivatives, enhancing biological activity studies.
  • Chelation-controlled nucleophilic additions have been reported for related pyridyl-phenyl ethanol compounds, improving stereoselectivity in synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Systems

The compound’s key structural elements are compared to related molecules:

Compound Name Substituent Features Key Differences Biological/Functional Notes References
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Two 4-methoxyphenyl, one phenyl, one pyridyl Unique combination of pyridyl and methoxyphenyl groups Hypothesized to exhibit dual hydrogen-bonding (ethanol -OH) and π-π stacking (aromatic systems) N/A (inferred)
2-(4-Methoxyphenyl)-1-phenylethanol Single 4-methoxyphenyl, phenyl, and ethanol backbone Lacks pyridyl and one methoxyphenyl group Used in studies of β-agonist analogs (e.g., β-adrenergic activity)
1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane (Methoxychlor) Two 4-methoxyphenyl, trichloroethane core Ethane backbone instead of ethanol; chloro substituents Known as an organochlorine insecticide with estrogenic effects
2-(4-(Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol 4-Methoxyphenyl, nitrophenyl, ethanol Nitro group introduces strong electron-withdrawing effects β-agonist activity similar to clenbuterol; used illegally as a growth promoter
4-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]-2,2′-bipyridine Two 4-methoxyphenyl, bipyridine Ethylene linker instead of ethanol; bipyridine enhances metal coordination Tamoxifen-like vector for metallodrugs targeting breast cancer

Pharmacological and Functional Comparisons

  • β-Adrenergic Activity: Compounds with ethanol backbones and para-substituted phenyl groups (e.g., 2-(4-methoxyphenyl)-1-phenylethanol) often mimic β-agonists due to structural resemblance to adrenaline derivatives . The pyridyl group in the target compound may modulate receptor binding affinity.
  • Estrogenic Effects : Methoxychlor and Tamoxifen-like derivatives (e.g., ) leverage methoxyphenyl groups for estrogen receptor interactions. The absence of a trichloroethane or ethylene linker in the target compound likely reduces estrogenic potency compared to Methoxychlor .
  • Antidiabetic Potential: Benzenesulfonamide derivatives with methoxyphenyl-thiazole motifs () exhibit α-glucosidase inhibition. The pyridyl group in the target compound could introduce similar enzyme-targeting capabilities if functionalized appropriately.

Key Research Findings and Data Tables

Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Notable Functional Groups
Target Compound ~467.5 g/mol ~3.8 (moderately lipophilic) Low in water, high in DMSO Ethanol, pyridyl, methoxyphenyl
Methoxychlor 345.7 g/mol 5.1 (highly lipophilic) <0.1 in water Trichloroethane, methoxyphenyl
2-(4-Methoxyphenyl)-1-phenylethanol 258.3 g/mol 2.9 ~10 in ethanol Ethanol, methoxyphenyl

Biological Activity

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, with the CAS number 56501-74-7 and a molecular formula of C27H25NO3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological activities.

  • Molecular Formula : C27H25NO3
  • Molar Mass : 411.49 g/mol
  • Structural Characteristics : The compound features two methoxyphenyl groups and a pyridyl group, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study conducted by researchers indicated that derivatives of similar structures exhibited significant antimicrobial activity against various pathogens. Although specific data for this compound were limited, the structural similarities suggest potential effectiveness.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
5a0.15 - 0.20Escherichia coli
100.30 - 0.35Candida albicans

Note : The above data is derived from studies on structurally similar compounds, suggesting a potential range for our target compound.

Antitumor Activity

Research has indicated that compounds with similar structural motifs can exhibit antitumor properties. For instance, a study highlighted the ability of certain derivatives to inhibit tumor cell proliferation through apoptosis induction mechanisms.

Case Study: Antitumor Effects

A case study involving related phenolic compounds demonstrated that they could induce apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 μM. While specific studies on this compound are scarce, it is plausible that it may exhibit similar effects due to its phenolic structure.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Interaction with Cell Membranes : The lipophilic nature of the methoxy groups may enhance membrane penetration.
  • Induction of Oxidative Stress : Many phenolic compounds induce oxidative stress in microbial cells, leading to cell death.

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